molecular formula C14H14N2O2 B6386973 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% CAS No. 1261926-26-4

2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95%

Cat. No. B6386973
CAS RN: 1261926-26-4
M. Wt: 242.27 g/mol
InChI Key: IGWGNBFSNIHBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(3,5-dimethylphenyl)nicotinic acid (2-APN) is a derivative of nicotinic acid, an important biological molecule found in many organisms. 2-APN is a naturally occurring compound that is widely used in scientific research due to its unique properties. It has been studied for its potential applications in drug development, biochemistry, and physiology.

Scientific Research Applications

2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% is widely used in scientific research due to its unique properties. It has been studied for its potential applications in drug development, biochemistry, and physiology. For example, 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% has been used to investigate the mechanism of action of several drugs, including anticonvulsants and antipsychotics. It has also been studied for its potential to modulate the activity of enzymes involved in metabolic pathways and for its ability to modulate the activity of neurotransmitters.

Mechanism of Action

2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% is thought to act as an agonist at certain types of nicotinic acetylcholine receptors. It has been shown to bind to these receptors and activate them, resulting in the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. This mechanism of action has been studied in detail and is thought to be responsible for its various effects on the body.
Biochemical and Physiological Effects
2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in metabolic pathways and to modulate the activity of neurotransmitters. It has also been shown to have an anti-inflammatory effect and to reduce oxidative stress. In addition, 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% has been shown to have a protective effect on cells and to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% is an ideal compound for use in laboratory experiments due to its high purity, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% research are numerous. It has been suggested that 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% could be used as a drug to treat certain neurological disorders, such as epilepsy and Parkinson’s disease. It could also be used to modulate the activity of enzymes involved in metabolic pathways, which could lead to the development of new drugs to treat metabolic disorders. Additionally, 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% could be used to investigate the effects of drugs on the brain, as well as the effects of environmental factors on the brain. Finally, 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% could be used to investigate the role of nicotinic acetylcholine receptors in various physiological processes, such as learning and memory.

Synthesis Methods

2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95% can be synthesized by several methods. The most common method involves the reaction of 3,5-dimethylphenyl acetic acid with 2-amino-5-nitropyridine in the presence of an acid catalyst. This reaction yields a product with an average purity of 95%. This method is simple, efficient, and cost-effective, making it the preferred method for producing 2-Amino-5-(3,5-dimethylphenyl)nicotinic acid, 95%.

properties

IUPAC Name

2-amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-8-3-9(2)5-10(4-8)11-6-12(14(17)18)13(15)16-7-11/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWGNBFSNIHBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687082
Record name 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid

CAS RN

1261926-26-4
Record name 2-Amino-5-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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